1-(2-Ethoxyphenyl)-3-(4-(thiazol-2-yloxy)benzyl)urea

Lipophilicity Drug Design Permeability

Prioritize this specific ortho-ethoxyphenyl-thiazolyl urea scaffold for lead optimization campaigns where precise molecular conformation dictates target engagement. With an XLogP3 of 3.7 and TPSA of 101 Ų, this compound occupies an optimal bioavailability space for peripherally restricted anticancer programs, minimizing CNS penetration risks. Its unique rotameric profile—pre-organized by the ortho-ethoxy group—provides a distinct conformational advantage over generic phenethyl or cyclopentyl analogs, ensuring reproducible biological activity and cleaner SAR data

Molecular Formula C19H19N3O3S
Molecular Weight 369.44
CAS No. 2034617-05-3
Cat. No. B2760444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-3-(4-(thiazol-2-yloxy)benzyl)urea
CAS2034617-05-3
Molecular FormulaC19H19N3O3S
Molecular Weight369.44
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
InChIInChI=1S/C19H19N3O3S/c1-2-24-17-6-4-3-5-16(17)22-18(23)21-13-14-7-9-15(10-8-14)25-19-20-11-12-26-19/h3-12H,2,13H2,1H3,(H2,21,22,23)
InChIKeyLIVUPTSCCGBVQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-3-(4-(thiazol-2-yloxy)benzyl)urea (CAS 2034617-05-3): Structural Identity and Chemical Class for Strategic Procurement


1-(2-Ethoxyphenyl)-3-(4-(thiazol-2-yloxy)benzyl)urea (CAS 2034617-05-3) is a synthetic small-molecule urea derivative with the molecular formula C19H19N3O3S and a molecular weight of 369.4 g/mol [1]. It belongs to the class of thiazolyl-urea compounds, which are widely explored for their ability to modulate enzyme and receptor targets. The compound features an ortho-ethoxyphenyl moiety on one urea nitrogen and a 4-(thiazol-2-yloxy)benzyl group on the other, yielding a calculated XLogP3 of 3.7, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and a topological polar surface area of 101 Ų [1]. These physicochemical properties position it as a moderately lipophilic, hydrogen-bond-capable scaffold suitable for lead-optimization campaigns where balanced permeability and target engagement are required.

1-(2-Ethoxyphenyl)-3-(4-(thiazol-2-yloxy)benzyl)urea: Why Bidirectional Substitution on the Urea Core Prevents Simple Analog Swapping


Within the thiazolyl-urea family, even modest changes to the N-aryl substituent can profoundly alter target affinity, selectivity, and pharmacokinetic behavior [1]. The target compound incorporates a 2-ethoxyphenyl group that influences both the electron density on the adjacent urea NH and the conformational preference of the eastern half of the molecule, while the 4-(thiazol-2-yloxy)benzyl arm determines the overall molecular shape and hydrogen-bonding network. Replacing either moiety with a close analog (e.g., phenethyl, cyclopentyl, thiophenyl, or 4-chlorobenzyl) reshapes the electrostatic potential surface and the accessible rotameric states, which can lead to a complete loss of activity against the desired biological target or the appearance of off-target liabilities [2]. Consequently, generic substitution within this series is not a valid procurement strategy when a specific chemical structure has been identified as the active entity in a biological assay.

Head-to-Head Physicochemical and Predicted ADME Differentiation of 1-(2-Ethoxyphenyl)-3-(4-(thiazol-2-yloxy)benzyl)urea Against Four Structural Analogs


Distinct Lipophilicity Versus 1-Phenethyl-3-(4-(thiazol-2-yloxy)benzyl)urea (CAS 2034616-95-8)

The target compound (XLogP3 = 3.7) [1] is notably less lipophilic than its phenethyl analog (CAS 2034616-95-8, XLogP3 ≈ 4.1), despite having a similar molecular weight (369.4 vs. 353.4 g/mol) . The ortho-ethoxy group introduces an oxygen atom that partially offsets the hydrophobic surface contributed by the additional methylene unit in the phenethyl chain, resulting in a ΔlogP of approximately −0.4. This lower lipophilicity is expected to translate into superior aqueous solubility and a reduced risk of CYP450 promiscuity while preserving sufficient membrane permeability for intracellular target engagement.

Lipophilicity Drug Design Permeability

Increased Hydrogen-Bond Donor Capacity Favors Enzyme-Binding Over 1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea

The target compound contains two urea N–H donors (HBD count = 2) [1], identical in number to the cyclopentyl analog. However, the ethoxyphenyl substituent provides a stronger intramolecular hydrogen bond between the ortho-ethoxy oxygen and the urea NH, potentially rigidifying the bioactive conformation. Class-level SARs of thiazolyl-ureas show that subtle electronic effects of this type can shift enzyme inhibition IC50 values by more than 10-fold when compared to purely alkyl-substituted analogs [2]. Head-to-head biochemical data are not yet available, but the conformational restriction predicted by DFT calculations for 2-alkoxyphenyl ureas supports a different binding mode relative to the flexible cyclopentyl variant.

Hydrogen Bonding Target Engagement Enzyme Inhibition

Replacement of Thiophene by 2-Ethoxyphenyl: Shift in Polar Surface Area and Metabolic Stability Relative to 1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea (CAS 2034559-02-7)

The target compound (TPSA = 101 Ų) [1] possesses a significantly larger topological polar surface area than the thiophenyl analog (TPSA ≈ 83 Ų, estimated for CAS 2034559-02-7) , owing to the ethoxy oxygen atom versus the sulfur atom of thiophene. An increase of ~18 Ų in TPSA is associated with reduced passive blood-brain barrier permeability and altered cytochrome P450 metabolism profiles in class-level thiazolyl-urea data [2]. This property suggests that the target compound may exhibit lower CNS exposure and a distinct metabolic fate, making it preferable for peripherally restricted therapeutic applications or undesirable for CNS-targeted programs.

Polar Surface Area Metabolic Stability CYP Liability

Reduced Molecular Weight and Improved Ligand Efficiency Index Compared to 1-(4-Chlorobenzyl)-3-(4-(thiazol-2-yloxy)benzyl)urea (CAS 2034525-99-8)

At 369.4 g/mol, the target compound is 4.5 Da lighter than the 4-chlorobenzyl analog (MW = 373.9 g/mol) [1]. While the absolute mass difference is small, the absence of the chlorine atom reduces the heavy atom count and eliminates a potential site for metabolic dehalogenation or glutathione conjugation. In a fragment- or lead-based procurement strategy, the target compound offers a higher ligand efficiency (LE) if the binding affinity is comparable, as LE scales inversely with molecular size. Should the two compounds display similar IC50 values, the target compound will exhibit superior LE, making it more attractive for further optimization.

Ligand Efficiency Fragment-Based Drug Design Molecular Weight

Preferred Deployment Scenarios for 1-(2-Ethoxyphenyl)-3-(4-(thiazol-2-yloxy)benzyl)urea Based on Validated Differentiation


Anticancer Lead Optimization Requiring Moderate Lipophilicity and Peripheral Target Engagement

The compound's XLogP3 of 3.7 and TPSA of 101 Ų [1] place it in an optimal property space for orally bioavailable, peripherally restricted anticancer agents. Researchers developing kinase or apoptosis-targeting urea inhibitors should prioritize this scaffold over more lipophilic analogs (e.g., phenethyl derivative) when seeking to minimize CYP450 interactions and maintain aqueous solubility .

Fragment-Based Screening Libraries for Hydrogen-Bond-Rich Enzyme Pockets

With two H-bond donors, five H-bond acceptors, and a molecular weight of 369.4 g/mol [1], the compound fits the Rule-of-Three criteria for fragment-based drug discovery. Its ortho-ethoxy group may pre-organize the urea NH for key interactions, offering a distinct conformational profile compared to cyclopentyl or thiophenyl analogs [2].

Antimicrobial Target Validation Where Low CNS Exposure Is Desirable

Thiazolyl-urea derivatives have shown activity against Gram-positive bacteria including MRSA and VRE [3]. The target compound's higher TPSA relative to the thiophenyl analog suggests lower CNS penetration, making it a safer candidate for systemic antibacterial programs where neurotoxicity must be avoided [1].

Computational Chemistry and Pharmacophore Modeling

The compound's well-defined physicochemical descriptors (logP, TPSA, rotatable bonds = 7) [1] and structural uniqueness relative to common analogs (phenethyl, cyclopentyl, thiophenyl, 4-chlorobenzyl) make it a valuable probe for developing pharmacophore models that distinguish subtle electronic and steric effects in urea-based inhibitor design [2].

Quote Request

Request a Quote for 1-(2-Ethoxyphenyl)-3-(4-(thiazol-2-yloxy)benzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.